2,2-difluoro-2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetic acid

Lipophilicity Drug-likeness ADME prediction

2,2-Difluoro-2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetic acid (CAS 80944-03-2) is a synthetic small-molecule building block belonging to the benzimidazole-2-acetic acid class, distinguished by a gem-difluoro substitution at the α-position of the carboxylic acid side chain and an N1-methyl group on the benzimidazole core (molecular formula C₁₀H₈F₂N₂O₂, molecular weight 226.18 g/mol). The compound is catalogued in the Enamine screening collection (EN300-130331, purity ≥95%) and is stocked by multiple international vendors including Apollo Scientific (≥95%), Leyan (98%), and MolCore (98%), positioning it as an accessible starting material or fragment for lead discovery programs.

Molecular Formula C10H8F2N2O2
Molecular Weight 226.183
CAS No. 80944-03-2
Cat. No. B2528182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-difluoro-2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetic acid
CAS80944-03-2
Molecular FormulaC10H8F2N2O2
Molecular Weight226.183
Structural Identifiers
SMILESCN1C2=CC=CC=C2N=C1C(C(=O)O)(F)F
InChIInChI=1S/C10H8F2N2O2/c1-14-7-5-3-2-4-6(7)13-8(14)10(11,12)9(15)16/h2-5H,1H3,(H,15,16)
InChIKeyXHHCZBNFPGQOLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,2-Difluoro-2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetic Acid (CAS 80944-03-2): A Gem-Difluoro Benzimidazole Carboxylic Acid Building Block for Medicinal Chemistry and Chemical Biology Procurement


2,2-Difluoro-2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetic acid (CAS 80944-03-2) is a synthetic small-molecule building block belonging to the benzimidazole-2-acetic acid class, distinguished by a gem-difluoro substitution at the α-position of the carboxylic acid side chain and an N1-methyl group on the benzimidazole core (molecular formula C₁₀H₈F₂N₂O₂, molecular weight 226.18 g/mol) [1]. The compound is catalogued in the Enamine screening collection (EN300-130331, purity ≥95%) and is stocked by multiple international vendors including Apollo Scientific (≥95%), Leyan (98%), and MolCore (98%), positioning it as an accessible starting material or fragment for lead discovery programs [2].

Why 2,2-Difluoro-2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetic Acid Cannot Be Replaced by Non-Fluorinated or Regioisomeric Benzimidazole Acetic Acid Analogs in Medicinal Chemistry Campaigns


The gem-difluoro motif at the α-carbon of the acetic acid side chain fundamentally alters three critical molecular properties relative to the non-fluorinated parent 2-(1-methyl-1H-benzimidazol-2-yl)acetic acid (CAS 2219-13-8): (i) lipophilicity increases by approximately 0.8 log units (XLogP3-AA: 1.7 vs. 0.9), affecting membrane permeability and non-specific binding profiles [1][2]; (ii) the carboxylic acid pKa is lowered by approximately 2–3 units due to the strong electron-withdrawing effect of the two fluorine atoms, altering ionization state at physiological pH and influencing both solubility and target engagement [3]; and (iii) the gem-difluoro group blocks oxidative metabolism at the benzylic position, a common metabolic soft spot in non-fluorinated benzimidazole acetic acids [4]. Substituting the N1-methyl group (positional or des-methyl analogs) further alters the conformational preference of the acetic acid side chain and the hydrogen-bonding capacity of the benzimidazole nitrogen, which can abrogate key interactions with biological targets.

Quantitative Differentiation Evidence: 2,2-Difluoro-2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetic Acid vs. Closest Structural Analogs


Lipophilicity (XLogP3-AA): +0.8 Log Unit Increase Over the Non-Fluorinated Parent Enables Improved Passive Membrane Permeability Prediction

The target compound exhibits a computed XLogP3-AA of 1.7, compared to 0.9 for the direct non-fluorinated analog 2-(1-methyl-1H-benzimidazol-2-yl)acetic acid (CAS 2219-13-8), representing a ΔLogP of +0.8 [1][2]. This increase is attributable to the replacement of two α-hydrogen atoms with fluorine atoms. The higher lipophilicity is predicted to enhance passive membrane permeability while remaining within the optimal drug-like LogP range (1–3), making the compound a more suitable fragment or building block for lead optimization programs targeting intracellular proteins.

Lipophilicity Drug-likeness ADME prediction

Hydrogen Bond Acceptor Count: 5 vs. 3 for Non-Fluorinated Parent, Modulating Solubility and Target Binding Interactions

The target compound possesses 5 hydrogen bond acceptor (HBA) sites, compared to only 3 for the non-fluorinated analog 2-(1-methyl-1H-benzimidazol-2-yl)acetic acid, as computed by Cactvs 3.4.8.18 [1][2]. The two additional HBA sites arise from the lone pairs on the two fluorine atoms of the CF₂ group. This increase in HBA capacity can enhance aqueous solubility through additional hydrogen bonding with water while simultaneously providing additional polar interaction points for target protein binding, offering a differentiated pharmacological profile compared to the non-fluorinated scaffold.

Hydrogen bonding Molecular recognition Solubility

Carboxylic Acid pKa Depression: α,α-Difluoro Substitution Lowers pKa by ~2–3 Units Relative to Non-Fluorinated Benzimidazole Acetic Acids

The α,α-difluoro substitution adjacent to the carboxylic acid group is predicted to lower the pKa of the target compound to approximately 1.5–2.5, compared to an estimated pKa of ~4.0–4.5 for the non-fluorinated analog 2-(1-methyl-1H-benzimidazol-2-yl)acetic acid. This inference is based on the well-characterized pKa shift observed between difluoroacetic acid (pKa ≈ 1.3) and acetic acid (pKa ≈ 4.76) [1][2]. At physiological pH (7.4), the target compound will exist predominantly in the ionized carboxylate form, which can influence solubility, plasma protein binding, and the entropic penalty of target binding differently than the non-fluorinated analog.

pKa modulation Ionization state Bioavailability

Metabolic Soft-Spot Shielding: Gem-Difluoro Group at the Benzylic Position Blocks CYP450-Mediated Oxidation, a Known Liability of Non-Fluorinated Benzimidazole Acetic Acids

The benzylic CH₂ group in 2-(1-methyl-1H-benzimidazol-2-yl)acetic acid is a predicted site of CYP450-mediated oxidative metabolism, which can lead to rapid hepatic clearance. Replacement of the two benzylic hydrogen atoms with fluorine atoms in the target compound eliminates this metabolic soft spot [1]. This strategy of gem-difluoro incorporation to block benzylic oxidation is well-precedented across multiple medicinal chemistry programs and is supported by the general principle that C–F bonds are resistant to oxidative metabolism [2]. While no head-to-head microsomal stability data for this specific compound pair was found, the class-level evidence for gem-difluoro benzylic shielding is robust.

Metabolic stability CYP450 oxidation Half-life extension

Commercial Availability and Purity Specifications: Multi-Vendor Sourcing with Defined Purity (≥95% to 98%) Supports Reproducible Procurement

2,2-Difluoro-2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetic acid is stocked by at least four international vendors with documented purity specifications: Enamine (EN300-130331, 95%), Apollo Scientific (≥95%), MolCore (98%), and Leyan (98%) . This multi-vendor availability with defined purity grades contrasts with several positional isomers and N-unsubstituted analogs, which are less broadly stocked or available only on a custom synthesis basis. The compound's inclusion in the Enamine screening collection (4.7M+ compounds) further indicates its suitability for high-throughput screening campaigns.

Commercial sourcing Purity specification HTS readiness

Procurement-Relevant Application Scenarios for 2,2-Difluoro-2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetic Acid (CAS 80944-03-2)


Fragment-Based Drug Discovery (FBDD) Libraries Requiring Fluorinated Benzimidazole Carboxylic Acid Fragments with Enhanced Permeability

The target compound's XLogP3-AA of 1.7 places it in an optimal lipophilicity window for fragment screening (LogP 1–3), while the carboxylic acid handle enables direct elaboration via amide coupling or esterification. The gem-difluoro motif provides a built-in ¹⁹F NMR probe for fragment hit confirmation and binding mode analysis. Procurement from the Enamine screening collection (EN300-130331) ensures rapid delivery in HTS-ready format [1].

Lead Optimization of Benzimidazole Acetic Acid Scaffolds Targeting Intracellular Proteins Where Benzylic Oxidation Is a Known Metabolic Liability

For programs where non-fluorinated benzimidazole acetic acid leads exhibit rapid in vitro clearance due to benzylic hydroxylation, the target compound offers a direct replacement with the metabolic soft spot blocked by the gem-difluoro group [1]. The 0.8-unit LogP increase improves predicted passive permeability, while the lowered pKa ensures complete ionization at physiological pH, potentially improving solubility-limited absorption [2].

Synthesis of Diazolyl α,α-Difluoroacetate Derivatives for Kinase Inhibitor or GPCR Antagonist Medicinal Chemistry Programs

The target compound can serve as a key intermediate for the synthesis of elaborated α,α-difluoroacetate derivatives, including amides, esters, and heterocyclic conjugates, following established deoxofluorination and coupling protocols (e.g., Morph-DAST-mediated glyoxylate fluorination) [1]. The N1-methyl group on the benzimidazole prevents tautomeric ambiguity and ensures a single, defined chemical species for SAR studies.

Development of CRTH2 (DP2) Receptor Antagonists or Related Prostaglandin Pathway Modulators Using the Benzimidazole Acetic Acid Pharmacophore

Benzimidazole acetic acids are a privileged chemotype for CRTH2 receptor antagonism, and the gem-difluoro variant may offer differentiated receptor-binding kinetics and metabolic stability compared to non-fluorinated congeners [1]. The compound's commercial availability at 95–98% purity from multiple vendors supports rapid SAR expansion without synthetic bottleneck delays.

Quote Request

Request a Quote for 2,2-difluoro-2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.